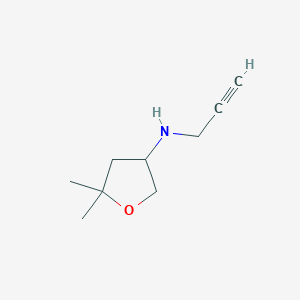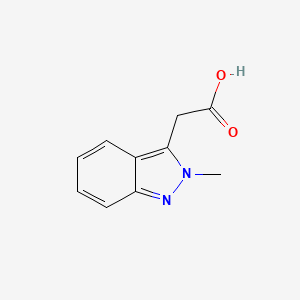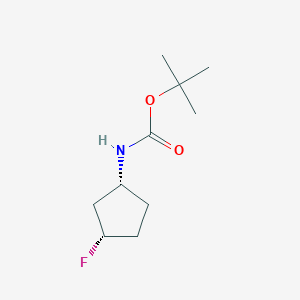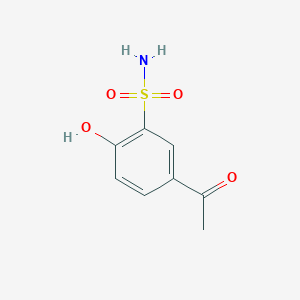
(3-Chloropyridin-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a chlorine atom at the 3-position of the pyridine ring and a phenyl group attached to the methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-chloropyridine with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the intermediate (3-chloropyridin-2-yl)(phenyl)methanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-chloropyridin-2-yl)(phenyl)methanone.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: (3-Chloropyridin-2-yl)(phenyl)methanone.
Reduction: (3-Chloropyridin-2-yl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Chloropyridin-2-yl)(phenyl)methanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Chloropyridin-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in microbial growth, suggesting a potential antimicrobial mechanism .
Vergleich Mit ähnlichen Verbindungen
4-Chloropyridine: Similar in structure but with the chlorine atom at the 4-position.
3-Amino-4-chloropyridine: Contains an amino group in addition to the chlorine atom.
3-Bromo-4-chloropyridine: Contains a bromine atom in addition to the chlorine atom.
Uniqueness: (3-Chloropyridin-2-yl)(phenyl)methanol is unique due to the combination of the pyridine and phenylmethanol moieties, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10ClNO |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
(3-chloropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClNO/c13-10-7-4-8-14-11(10)12(15)9-5-2-1-3-6-9/h1-8,12,15H |
InChI-Schlüssel |
XDUFUGWVHLSPAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC=N2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




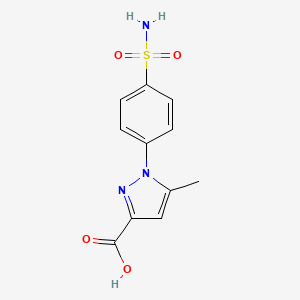
amine](/img/structure/B13082294.png)
